

Infigratinib's Therapeutic Potential Beyond Oncology: A Technical Deep Dive

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Compound of Interest

Compound Name: *Infigratinib*

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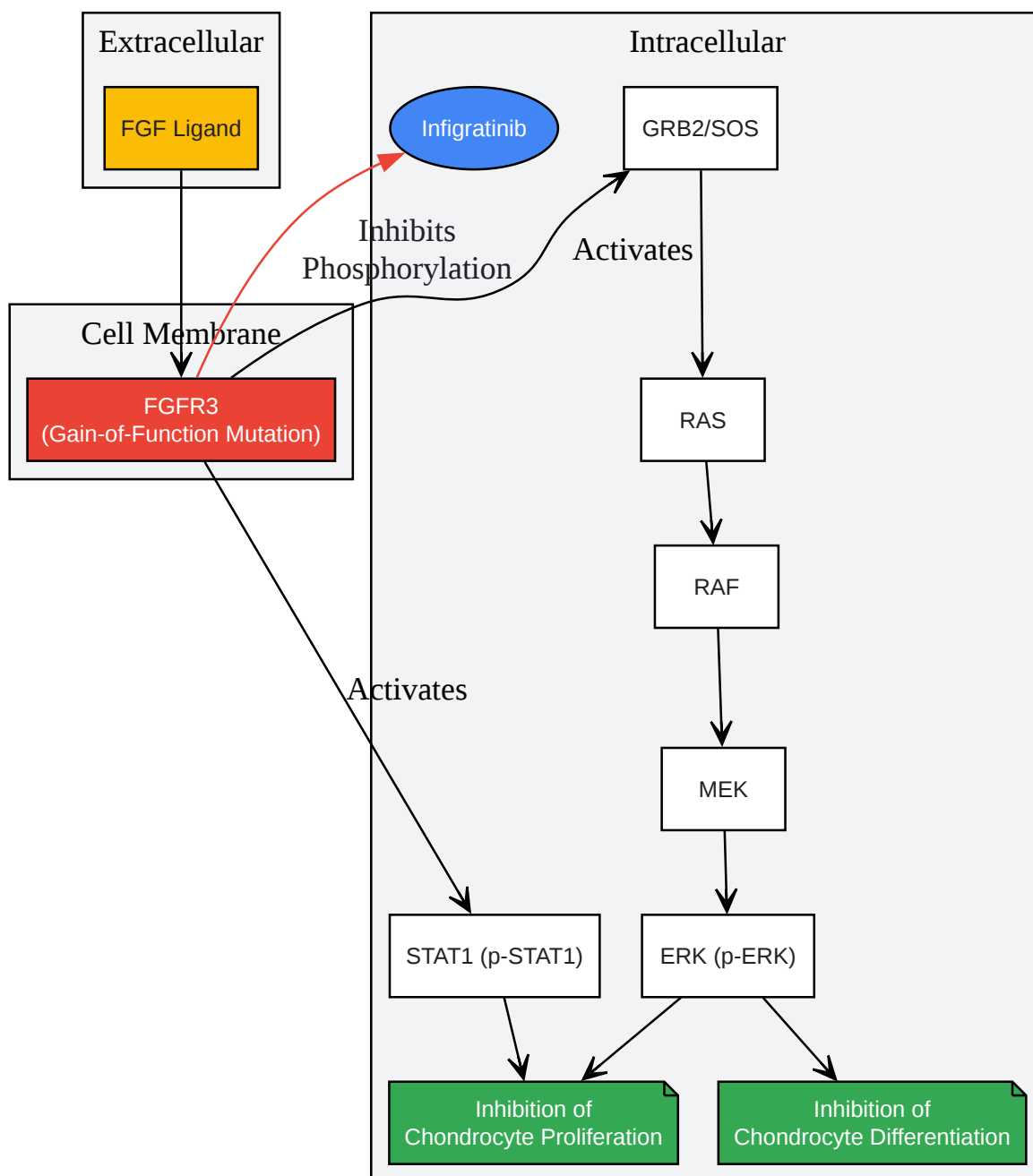
For Researchers, Scientists, and Drug Development Professionals

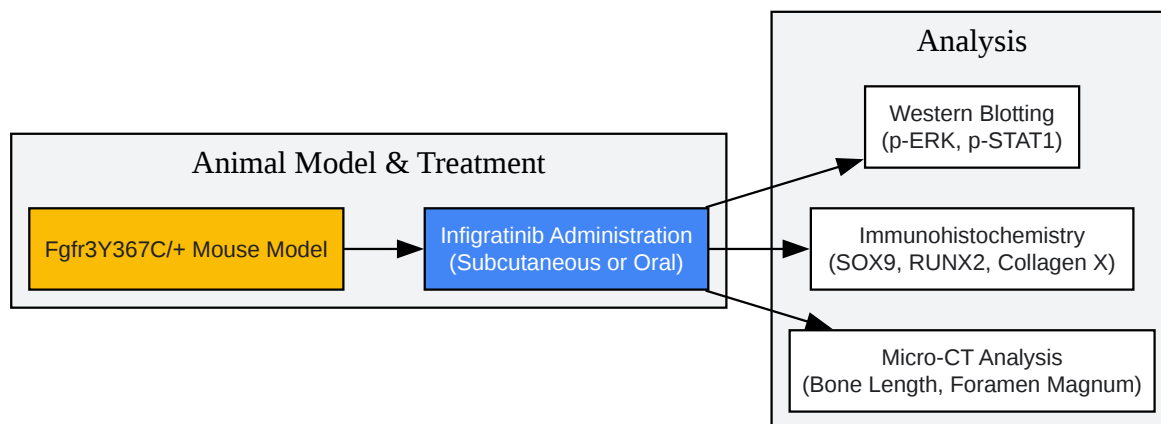
Introduction

Infigratinib, a selective, ATP-competitive, fibroblast growth factor receptor (FGFR) 1-3 tyrosine kinase inhibitor, has garnered significant attention for its therapeutic applications in oncology. However, a growing body of preclinical evidence suggests its potential extends to non-oncology indications, most notably in the treatment of achondroplasia, the most common form of dwarfism. This technical guide synthesizes the early research on **infigratinib** in non-oncological contexts, providing a detailed overview of its mechanism of action, experimental protocols from key preclinical studies, and a comprehensive summary of the quantitative data.

Mechanism of Action in Achondroplasia

Achondroplasia is caused by a gain-of-function mutation in the FGFR3 gene, leading to constitutive activation of the receptor. This overactive signaling inhibits chondrocyte proliferation and differentiation in the growth plates of long bones, resulting in disproportionate short stature.[1][2][3] **Infigratinib** directly targets this underlying mechanism by inhibiting the phosphorylation of FGFR3, thereby attenuating its downstream signaling pathways.[4][5] The primary pathways implicated in the pathogenesis of achondroplasia and modulated by **infigratinib** are the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) pathways.[6][7] By dampening these overactive signals, **infigratinib** aims to restore normal chondrocyte function and promote bone growth.





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